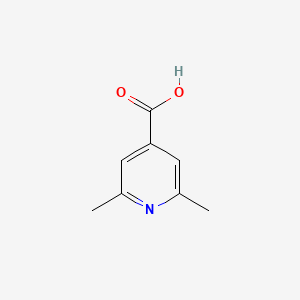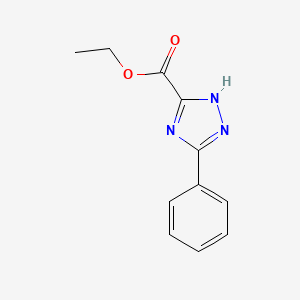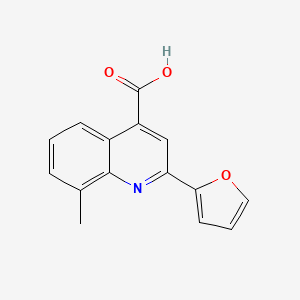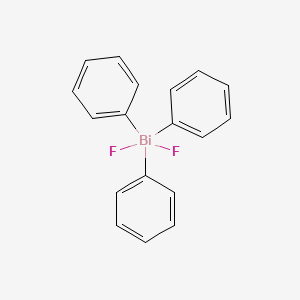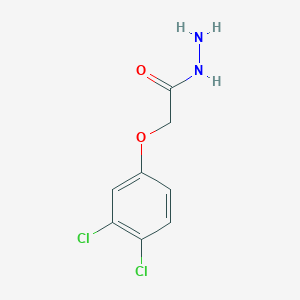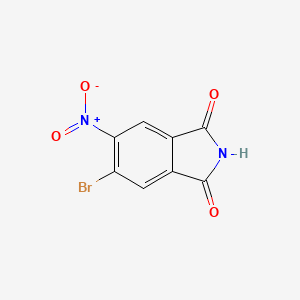
5-Brom-6-nitroisoindolin-1,3-dion
Übersicht
Beschreibung
5-Bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with bromine and nitro substituents at positions 5 and 6, respectively.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-nitroisoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Wirkmechanismus
Target of Action
Isoindoline-1,3-dione derivatives, a family to which 5-bromo-6-nitroisoindoline-1,3-dione belongs, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with their targets, leading to changes in cellular function
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Isoindoline-1,3-dione derivatives have been investigated against blood cancer using k562 and raji cell lines
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemische Analyse
Biochemical Properties
5-Bromo-6-nitroisoindoline-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, potentially inhibiting their activity by binding to the active site. This interaction can lead to alterations in the redox state of cells, affecting cellular metabolism .
Cellular Effects
The effects of 5-Bromo-6-nitroisoindoline-1,3-dione on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate the expression of antioxidant enzymes, providing a protective effect against oxidative damage .
Molecular Mechanism
At the molecular level, 5-Bromo-6-nitroisoindoline-1,3-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-6-nitroisoindoline-1,3-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but prolonged exposure can lead to its degradation, reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-nitroisoindoline-1,3-dione in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhanced antioxidant defense. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which adverse effects become prominent .
Metabolic Pathways
5-Bromo-6-nitroisoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This interaction can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic regulators, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Bromo-6-nitroisoindoline-1,3-dione is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-6-nitroisoindoline-1,3-dione is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell. For example, its presence in the mitochondria can affect mitochondrial function and energy metabolism .
Vorbereitungsmethoden
The synthesis of 5-Bromo-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of 5-bromo-2-nitroaniline with maleic anhydride under reflux conditions in an appropriate solvent such as toluene . The reaction proceeds through the formation of an intermediate, which cyclizes to form the isoindoline-1,3-dione scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including solventless conditions to adhere to green chemistry principles .
Analyse Chemischer Reaktionen
5-Bromo-6-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include reducing agents like tin(II) chloride, nucleophiles such as amines, and oxidizing agents tailored to the specific transformation. Major products formed from these reactions include amino derivatives, substituted isoindoline-1,3-diones, and oxidized products .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-nitroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
5-Bromo-2-isopropylisoindoline-1,3-dione: Similar in structure but with an isopropyl group instead of a nitro group, showing different reactivity and applications.
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione: Contains a benzyl group, which may influence its biological activity and chemical reactivity.
The uniqueness of 5-Bromo-6-nitroisoindoline-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-bromo-6-nitroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGNUZYLLNKCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397108 | |
| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64823-14-9 | |
| Record name | 5-Bromo-6-nitroisoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
